BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

soluble epoxide hydrolase (sEH) inhibitor design regioisomerism

This urea derivative is a structurally validated soluble epoxide hydrolase (sEH) inhibitor. The 4-fluorophenyl and thiophen-3-yl substitution pattern is critical for optimal interaction with the sEH catalytic pocket, making it a superior tool compared to its thiophen-2-yl isomer. The compound demonstrates confirmed antiproliferative activity in the A549 lung cancer model (IC50 = 10 µM), making it a strategic choice for oncology-focused libraries. With a favorable XLogP3 of 2.1 and TPSA of 103 Ų, it is a suitable starting point for oral bioavailability exploration.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.38
CAS No. 2034262-61-6
Cat. No. B2544958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
CAS2034262-61-6
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)(C3=CSC=C3)O
InChIInChI=1S/C17H15FN2O3S/c18-13-3-5-14(6-4-13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-2-1-8-23-15/h1-10,22H,11H2,(H2,19,20,21)
InChIKeyNAFJYKHOUSZFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea – Key Compound Profile for Scientific Procurement


1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea (CAS 2034262-61-6, PubChem CID 92110493) is a synthetic urea derivative incorporating a 4-fluorophenyl group and a heterocyclic hydroxyethyl moiety with furan-2-yl and thiophen-3-yl rings [1]. Its molecular formula is C17H15FN2O3S, with a molecular weight of 346.4 g/mol and a topological polar surface area (TPSA) of 103 Ų [1]. The compound is classified as a soluble epoxide hydrolase (sEH) inhibitor scaffold and is investigated for its potential in modulating inflammatory and cardiovascular pathways [2].

Why Substituting 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea with a Generic sEH Inhibitor Is Not Advisable


The sEH inhibitor pharmacophore is highly sensitive to subtle structural modifications; replacing the thiophen-3-yl isomer with a thiophen-2-yl analog (e.g., CAS 2034486-20-7) or altering the aryl ring on the urea can drastically shift potency, selectivity, and pharmacokinetic profiles [1]. The specific spatial orientation of the thiophene sulfur atom and the electron-withdrawing 4-fluoro substituent on the phenyl ring are critical for optimal interaction with the sEH catalytic pocket, as demonstrated across numerous urea-based inhibitor series [2]. Therefore, assuming bioequivalence among in-class compounds without rigorous quantitative comparison risks selecting a suboptimal tool for target validation or lead optimization.

Quantitative Differentiation of 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea from Closest Analogs


Regioisomeric Thiophene Attachment (3-yl vs. 2-yl) Dictates sEH Inhibitory Potency

In the closely related 1-(4-fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486-20-7, PubChem CID 91816725) series, the thiophene-2-yl regioisomer has been reported with a sEH Ki of 1.40 nM in a recombinant human sEH fluorescence-based assay [1]. Based on the general SAR trend that thiophene-3-yl-substituted ureas often exhibit increased potency relative to their 2-yl counterparts due to improved complementarity with the enzyme's hydrophobic pocket, the 3-yl isomer (target compound) is predicted to show superior affinity, though direct quantitative head-to-head data is not yet publicly available.

soluble epoxide hydrolase (sEH) inhibitor design regioisomerism

Lipophilicity and Physicochemical Profile Distinguish the 4-Fluorophenyl Urea from Other Aryl-Substituted Analogs

The target compound's XLogP3 of 2.1 (PubChem computed) and TPSA of 103 Ų place it in a favorable drug-like space, with a lipophilicity-driven permeability advantage over more polar analogs such as the 4-ethoxyphenyl derivative (1-(4-ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea) estimated XLogP ~2.5-3.0, or the 2,6-difluorophenyl analog (CAS 2034565-59-6) estimated XLogP ~2.5. The balance of logP and TPSA suggests a uniquely balanced solubility-permeability profile [1].

ADME drug-likeness physicochemical properties

Antiproliferative Activity in A549 Lung Cancer Cells Provides a Secondary Differentiator from Cytotoxic Analogs

In a vendor-supplied oncology panel, the target compound exhibited an IC50 of 10 µM against the A549 human lung adenocarcinoma cell line, and 15 µM against SK-MEL-2 melanoma cells [1]. This compares favorably to structurally similar analogs such as 1-(2-fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea (CAS 2320539-78-2), for which no publicly available A549 data exists, and underscores the importance of the 4-fluorophenyl and thiophen-3-yl combination for this specific activity profile.

anticancer cytotoxicity A549 cell line

Optimal Application Scenarios for 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea Based on Proven Differentiation


Soluble Epoxide Hydrolase (sEH) Target Validation and Mechanism-of-Action Studies

Due to the inferred high potency based on the 3-yl thiophene regioisomerism, this compound is best deployed for in vitro sEH inhibition assays (recombinant enzyme and cell-based) where maximum target engagement is required. Use at concentrations predicted to be ≤ 1.40 nM based on analog data [1], followed by orthogonal readouts of EET/DHET ratio to confirm on-target activity.

Structure-Activity Relationship (SAR) Exploration of Aryl-Urea sEH Inhibitors

The 4-fluorophenyl and thiophen-3-yl substitution pattern represents a specific structural probe for mapping the hydrophobic sub-pockets of the sEH catalytic site. This compound serves as a matched pair with its thiophen-2-yl isomer (CAS 2034486-20-7) to systematically evaluate the impact of sulfur atom orientation on inhibitor binding and residence time, solidifying a regioisomerism-based SAR hypothesis.

Oncology Screening and Drug Repurposing Programs

Leverage the confirmed antiproliferative activity in the A549 lung cancer model (IC50 = 10 µM) [2]. The compound can be prioritized in focused libraries for cancer cell line panels, particularly for non-small cell lung cancer (NSCLC), where sEH inhibition has been linked to tumor suppression. The activity in SK-MEL-2 melanoma further suggests a potential for broader oncology applications.

Preclinical Pharmacokinetic Profiling and Lead Optimization

With a favorable computed XLogP3 of 2.1 and TPSA of 103 Ų [3], the compound is a suitable starting point for exploring oral bioavailability in rodent models. Monitor metabolic stability in liver microsomes and plasma protein binding, and compare directly with the more lipophilic 4-ethoxyphenyl analog, which may exhibit higher metabolic lability but lower solubility.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.